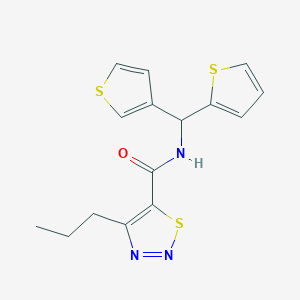
4-propyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-propyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3OS3 and its molecular weight is 349.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-propyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Thiadiazole derivatives, including the compound , have been shown to interact with multiple biological targets. These interactions often lead to significant pharmacological effects such as:
- Antitumor Activity : Thiadiazoles can inhibit key signaling pathways involved in cancer progression. For instance, compounds similar to the one discussed have demonstrated inhibition of c-Met phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : The antimicrobial activity of thiadiazole derivatives has been well-documented. They exhibit potent effects against various pathogens by disrupting cellular processes essential for microbial survival .
Anticancer Studies
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:
- A series of thiadiazole carboxamide analogues were synthesized and evaluated for their inhibitory effects on human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced their cytotoxicity. Compounds with lower IC50 values exhibited stronger activity against liver carcinoma (HEPG2) and gastric cancer (MKN-45) cell lines .
| Compound | IC50 (µM) | Cell Line | Activity Level |
|---|---|---|---|
| 51am | 2.54 | MKN-45 | High |
| 51ah | 9.26 | HEPG2 | Moderate |
| 51ak | 3.89 | MKN-45 | High |
Antimicrobial Studies
In antimicrobial evaluations, thiadiazole derivatives have shown promising results:
- A study reported that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .
| Compound | MIC (µg/mL) | Pathogen | Activity Level |
|---|---|---|---|
| 7b | 0.22 | Staphylococcus aureus | High |
| 10 | 0.25 | Staphylococcus epidermidis | High |
Case Study 1: Antitumor Activity
In a controlled study involving BALB/c mice, a thiadiazole derivative similar to the compound discussed was administered to evaluate its pharmacokinetic profile and antitumor efficacy. The results demonstrated that the compound not only inhibited tumor growth but also showed a favorable safety profile with minimal toxicity observed in the treated groups .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various thiadiazole derivatives against a panel of pathogens. The results indicated that these compounds could effectively inhibit biofilm formation, which is crucial for treating chronic infections .
科学研究应用
In Vitro Studies
A variety of in vitro studies have demonstrated the efficacy of thiadiazole derivatives against multiple cancer cell lines:
- MDA-MB-231 (breast cancer) : Thiadiazole derivatives have been shown to decrease cell viability significantly.
- PC3 (prostate cancer) : Similar reductions in viability were observed.
- K562 (chronic myeloid leukemia) : Thiadiazole compounds also exhibited cytotoxic effects against this cell line .
These findings suggest that the compound could be developed further as a selective anticancer agent.
Pharmacokinetic Properties
The pharmacokinetic profile of thiadiazole derivatives is crucial for their development as therapeutic agents. Studies indicate that these compounds can demonstrate favorable absorption and distribution characteristics in vivo. For example, one study highlighted that certain thiadiazole-based compounds showed good bioavailability and metabolic stability in animal models .
Case Studies
-
c-Met Inhibition
- A compound structurally related to 4-propyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide was identified as a potent inhibitor of c-Met, a receptor tyrosine kinase implicated in various cancers. The study reported that this compound induced cell cycle arrest and apoptosis in MKN-45 gastric cancer cells .
- VEGFR-2 Interaction
属性
IUPAC Name |
4-propyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS3/c1-2-4-11-14(22-18-17-11)15(19)16-13(10-6-8-20-9-10)12-5-3-7-21-12/h3,5-9,13H,2,4H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPWOPUMCBFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













